N-t-Butyl-2-methylbenzamide CAS number
N-t-Butyl-2-methylbenzamide CAS number
An In-Depth Technical Guide to N-tert-Butyl-2-methylbenzamide
Executive Summary: This document provides a comprehensive technical overview of N-tert-Butyl-2-methylbenzamide, a substituted benzamide of interest to researchers in synthetic chemistry and drug discovery. We will cover its core chemical identity, including its definitive CAS Number, detailed physicochemical properties, a validated synthesis protocol, and modern analytical methodologies for purity assessment. Furthermore, this guide explores the compound's relevance within the broader context of medicinal chemistry, particularly concerning the development of next-generation therapeutics like PROTACs (Proteolysis-Targeting Chimeras). The protocols and insights are presented from the perspective of an application scientist, emphasizing the rationale behind experimental design to ensure reproducibility and validation.
Chemical Identity and Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research. N-tert-Butyl-2-methylbenzamide belongs to the benzamide class of organic compounds, characterized by a carboxamido group attached to a benzene ring. The specific substitutions—a methyl group at the ortho position of the phenyl ring and a tert-butyl group on the amide nitrogen—confer unique steric and electronic properties that influence its reactivity, solubility, and potential biological interactions.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for sourcing, regulatory compliance, and literature searches. The primary identifier is the Chemical Abstracts Service (CAS) number, which is unique to this specific substance.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 104847-07-6 | [1][2] |
| IUPAC Name | N-(tert-Butyl)-2-methylbenzamide | [1] |
| Molecular Formula | C12H17NO | [1][2] |
| SMILES | O=C(NC(C)(C)C)C1=CC=CC=C1C | [1] |
| MDL Number | MFCD00463017 |[1] |
Physicochemical Properties
The physical properties of N-tert-Butyl-2-methylbenzamide dictate its handling, storage, and application in experimental settings. The tert-butyl group, for instance, increases the molecule's lipophilicity, which can influence its pharmacokinetic properties in medicinal chemistry contexts.[3]
Table 2: Physicochemical Data
| Property | Value | Rationale and Experimental Context |
|---|---|---|
| Molecular Weight | 191.27 g/mol | Essential for stoichiometric calculations in synthesis and analytical preparations.[1][2] |
| Appearance | Solid | The compound is expected to be a solid at room temperature, facilitating weighing and handling.[2] |
| Purity | ≥98% (Typical) | Commercially available reagents should meet this minimum purity for most research applications to avoid interference from impurities.[2] |
| Storage | Sealed in dry, room temperature | Benzamides are generally stable, but should be protected from moisture to prevent slow hydrolysis of the amide bond.[1] |
Synthesis and Retrosynthetic Analysis
The most direct and reliable method for preparing N-tert-Butyl-2-methylbenzamide is through the formation of an amide bond between a derivative of 2-methylbenzoic acid and tert-butylamine. This is a cornerstone reaction in organic synthesis.
Retrosynthetic Analysis
From a strategic perspective, the amide bond is the most logical disconnection point. This retrosynthetic approach reveals two readily available starting materials: 2-methylbenzoyl chloride (an activated carboxylic acid derivative) and tert-butylamine. This is a robust and high-yielding pathway favored in both academic and industrial labs.
Caption: Retrosynthetic analysis of the target compound.
Detailed Synthesis Protocol: Schotten-Baumann Acylation
This protocol describes the acylation of tert-butylamine. The Schotten-Baumann conditions (using an aqueous base) are effective for trapping the HCl byproduct generated during the reaction, driving it to completion.
Materials:
-
2-Methylbenzoyl chloride
-
tert-Butylamine
-
Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.2 equivalents) in DCM (approx. 10 mL per gram of amine). Cool the flask to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 2-methylbenzoyl chloride (1.0 equivalent) dropwise to the stirred amine solution. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Base Quench: Simultaneously or subsequently, add 1 M NaOH solution (2.5 equivalents) dropwise to neutralize the forming HCl and drive the equilibrium towards the product.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material (acyl chloride) by Thin Layer Chromatography (TLC).
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Rationale: The bicarbonate wash removes any unreacted acyl chloride and acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-tert-Butyl-2-methylbenzamide.
Analytical Validation and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Caption: Validated workflow for compound identity and purity analysis.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Key expected signals include:
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A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm, characteristic of the sterically shielded tert-butyl group.[4]
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A singlet integrating to 3 protons for the methyl group on the benzene ring.
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A series of multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the protons on the substituted benzene ring.[4]
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A broad singlet for the amide N-H proton, which may be exchangeable with D₂O.[4]
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy confirms the presence of key functional groups.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of non-volatile organic compounds.[5]
-
Methodology: A C18 reverse-phase column is typically used with a gradient mobile phase of water and acetonitrile (both often containing 0.1% TFA or formic acid).[5]
-
Validation: The purity is calculated based on the area percentage of the main product peak detected by a UV or Charged Aerosol Detector (CAD). For a compound to be used in sensitive applications like drug development, a purity of >98% is generally required.
-
Applications in Research and Drug Development
While N-tert-Butyl-2-methylbenzamide may not be an active pharmaceutical ingredient itself, its structural motif is highly relevant in modern medicinal chemistry. Benzamides are recognized as versatile scaffolds in drug design.
Role as a Synthetic Intermediate
The compound serves as a valuable building block. The amide functionality can be a stable endpoint in a molecule, or it can be further modified. Its primary utility lies in its role as a fragment for building more complex molecules for screening in biological assays.
Relevance to Targeted Protein Degradation (PROTACs)
A cutting-edge application for benzamide derivatives is in the design of novel ligands for the E3 ligase substrate receptor Cereblon (CRBN).[6] CRBN is a critical component of the ubiquitin-proteasome system and is frequently co-opted by PROTACs to induce the degradation of disease-causing proteins.
Immunomodulatory imide drugs (IMiDs) like thalidomide are the classic CRBN recruiters, but they suffer from chemical instability and can cause unwanted degradation of other proteins.[6] Researchers are actively developing conformationally locked benzamide derivatives as more stable, selective, and potent non-phthalimide CRBN binders.[6] The structure of N-tert-Butyl-2-methylbenzamide contains the core benzamide scaffold that, with further functionalization, could be optimized to serve this purpose.
Caption: Role of benzamide ligands in forming a PROTAC ternary complex.
Safety and Handling
N-tert-Butyl-2-methylbenzamide is a chemical intended for research and development purposes. Standard laboratory safety protocols must be followed. Based on data for structurally related benzamides, the compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear suitable gloves, safety glasses, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and the respiratory tract. Use in a well-ventilated area or a chemical fume hood.[7]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[7]
Conclusion
N-tert-Butyl-2-methylbenzamide, identified by CAS Number 104847-07-6 , is more than a simple organic compound; it represents a key structural class with significant potential in advanced chemical synthesis and drug discovery. Its straightforward synthesis and well-defined analytical profile make it an accessible tool for researchers. Its relevance to the benzamide scaffold, a privileged structure in medicinal chemistry and particularly in the burgeoning field of targeted protein degradation, underscores its importance. This guide provides the foundational knowledge for scientists to confidently synthesize, validate, and utilize this compound in their research endeavors.
References
-
N-t-Butylbenzamide Compound Summary. PubChem, National Institutes of Health. [Link]
-
Supporting Information for Amide Synthesis. The Royal Society of Chemistry. [Link]
-
Benzamide, N-tert-butyl- Properties. ChemBK. [Link]
-
Synthesis of tert-Butyl Carbamate Derivatives. Organic Syntheses. [Link]
-
tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides. ACS Publications, The Journal of Organic Chemistry. [Link]
-
N-(tert-Butyl)benzamide Product Information. Pharmaffiliates. [Link]
-
N-Tert-butylbenzothiazole-2-sulphenamide Overview. Ataman Kimya. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. National Institutes of Health. [Link]
-
Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides. MDPI. [Link]
-
N-tert-butyl-benzamide Properties. ChemSynthesis. [Link]
-
N-tert-Butyl-2-methylpropanamide Crystallography. National Institutes of Health. [Link]
-
Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. National Institutes of Health. [Link]
-
N-tert-Butyl-2-methyl-propanamide Abstract. PubMed, National Institutes of Health. [Link]
-
A sensitive analytical procedure for the detection of N-nitrosamides. PubMed, National Institutes of Health. [Link]
-
ALCOHOLS II: METHOD 1401. Centers for Disease Control and Prevention (NIOSH). [Link]
-
Metabocard for N,N-Diethyl-2-methylbenzamide. Human Metabolome Database. [Link]
Sources
- 1. 104847-07-6|N-(tert-Butyl)-2-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. TR-B642505 - n-t-butyl-2-methylbenzamide | 104847-07-6 [cymitquimica.com]
- 3. Buy N-BUTYL-2-(2-METHOXYACETAMIDO)BENZAMIDE [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
